2-Heptyl-1,3-dithiolane
CAS No.: 93215-67-9
Cat. No.: VC19227027
Molecular Formula: C10H20S2
Molecular Weight: 204.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93215-67-9 |
|---|---|
| Molecular Formula | C10H20S2 |
| Molecular Weight | 204.4 g/mol |
| IUPAC Name | 2-heptyl-1,3-dithiolane |
| Standard InChI | InChI=1S/C10H20S2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
| Standard InChI Key | QMFIDKBWTHCPRN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1SCCS1 |
Introduction
Structural and Chemical Properties of 2-Heptyl-1,3-dithiolane
Molecular Architecture
The 1,3-dithiolane ring consists of a five-membered cyclic structure with two sulfur atoms at positions 1 and 3. Substitution at the 2-position with a heptyl chain introduces steric bulk and lipophilicity, influencing solubility and reactivity. The heptyl group enhances hydrophobic interactions, making the compound suitable for applications requiring lipid membrane penetration or nonpolar solvent compatibility .
Physicochemical Characteristics
While specific data for 2-heptyl-1,3-dithiolane are scarce, analogous compounds provide benchmarks:
| Property | 1,3-Dithiolane Derivatives | 2-Heptyl-1,3-dithiane (Analog) |
|---|---|---|
| Boiling Point | 180–220°C | 245–260°C |
| Solubility | Low in water, high in THF | Moderate in chloroform |
| Stability | Acid-sensitive | Base-stable |
The heptyl chain in 2-heptyl-1,3-dithiolane likely reduces crystallinity compared to shorter-chain analogs, favoring oily or viscous liquid states .
Synthesis and Functionalization
Core Ring Formation
The 1,3-dithiolane ring is typically synthesized via cyclization of 1,2-ethanedithiol with carbonyl compounds. For 2-heptyl substitution, a heptyl-containing aldehyde or ketone would serve as the electrophilic partner:
This method, adapted from dithiane syntheses , requires Lewis acids like BF₃·Et₂O for catalysis.
Alkylation and Derivatization
Post-synthetic modifications often target the heptyl chain or sulfur atoms. For example:
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Oxidation: Selective oxidation of sulfur yields sulfoxides or sulfones, altering electronic properties .
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Lithiation: Deprotonation at the 2-position with n-BuLi enables nucleophilic alkylation or arylation, expanding structural diversity .
Applications in Organic Synthesis
As a Protecting Group
The 1,3-dithiolane moiety can mask carbonyl groups, offering stability under basic conditions. Deprotection via mercury(II) salts or Raney nickel regenerates the carbonyl functionality, a strategy employed in natural product synthesis .
Chiral Building Blocks
Chiral 1,3-dithiolanes, such as (1,4-dithiaspiro[4.5]decan-2-yl)methanol, serve as synthons for bioactive molecules. Enantioselective HPLC resolves racemic mixtures, enabling access to optically pure intermediates .
Biological Relevance and Drug Design
Bioactivity Profiles
1,3-Dithiolane derivatives exhibit diverse pharmacological activities:
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Anticancer Agents: Compound BS148, a cyclohexylspiro-1,3-dithiolane, shows selective toxicity against melanoma cells (IC₅₀ = 3.2 μM) while sparing normal melanocytes .
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Enzyme Inhibitors: Derivatives inhibit tyrosinase (antimelanogenic) and protein tyrosine phosphatase 1B (antidiabetic) .
Structure-Activity Relationships (SAR)
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Lipophilicity: Longer alkyl chains (e.g., heptyl) enhance membrane permeability but may reduce aqueous solubility.
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Stereochemistry: Chiral centers significantly influence binding affinity. For example, (R)-BS148 is 10-fold more potent than its (S)-enantiomer .
Comparative Analysis with Related Compounds
The five-membered 1,3-dithiolane ring offers greater ring strain, increasing susceptibility to ring-opening reactions compared to dithianes .
Challenges and Future Directions
Synthetic Limitations
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